6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
CAS No. |
1174882-20-2 |
|---|---|
Molecular Formula |
C22H19F3N6O |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19F3N6O/c1-12-9-19(22(23,24)25)29-31(12)15-7-5-14(6-8-15)27-21(32)16-10-18(13-3-4-13)28-20-17(16)11-26-30(20)2/h5-11,13H,3-4H2,1-2H3,(H,27,32) |
InChI Key |
DRCQMWFIUMXZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyrazole Amines with Diketoesters
A widely adopted method involves the condensation of 5-amino-3-methylpyrazole with 4-aryl-2,4-diketoesters under acidic conditions. For example, heating 5-amino-3-methylpyrazole with 4-(4-methoxyphenyl)-2-oxobut-3-enoic acid in acetic acid at reflux for 5 hours yields pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives. This reaction proceeds via cyclocondensation, where the enolic oxygen of the diketoester attacks the pyrazole amine, followed by dehydration.
Table 1: Key Reaction Parameters for Core Synthesis
Multicomponent Ugi-Type Reactions
The Ugi four-component reaction offers a divergent route by combining aldehydes, amines, carboxylic acids, and isocyanides. For instance, reacting 4-methoxybenzaldehyde, 5-amino-3-methylpyrazole, a carboxylic acid, and an isocyanide in methanol/DMF (2:1) at 70°C generates pyrazolo[3,4-b]pyridine-4-carboxamides directly. This method simplifies the synthesis by avoiding intermediate isolation but requires precise stoichiometric control.
| Substrate | Boronic Acid | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 6-Bromo-pyrazolopyridine | Cyclopropylboronic | Pd(PPh₃)₄ | Dioxane/H₂O | 85% |
Methyl Group Incorporation at N1
The N1-methyl group is introduced early in the synthesis by alkylating pyrazole precursors. For instance, treating 5-amino-3-methylpyrazole with methyl iodide in the presence of Cs₂CO₃ in acetonitrile at 80°C yields 1-methylpyrazole derivatives. This step ensures regioselective methylation without affecting other reactive sites.
Formation of the Trifluoromethylpyrazole Moiety
Nucleophilic Trifluoromethylation
The 3-(trifluoromethyl) group on the pyrazole ring is installed via nucleophilic substitution. Reacting 3-iodopyrazole with TMSCF₃ (Ruppert–Prakash reagent) in DMF at 100°C replaces iodine with CF₃. This method avoids the use of gaseous CF₃ sources, enhancing safety and scalability.
Coupling to the Aromatic Ring
The trifluoromethylpyrazole is attached to the para position of the phenyl group via Buchwald–Hartwig amination. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, 4-iodophenylamine couples with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in toluene at 110°C.
Carboxamide Group Installation
Activation of the Carboxylic Acid
The C4-carboxylic acid is converted to an acid chloride using oxalyl chloride in DCM at 0°C. This intermediate reacts efficiently with aryl amines without racemization.
Amide Coupling with Aryl Amines
The final amide bond forms via reaction of the acid chloride with 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Employing HATU and DIEA in DCM at room temperature achieves yields >90%.
Table 3: Amidation Optimization
| Coupling Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU | DIEA | DCM | RT | 92% |
| EDCI | DMAP | THF | 40°C | 78% |
Overall Synthetic Sequence and Yield
The optimal route proceeds as follows:
-
Synthesize the pyrazolo[3,4-b]pyridine core via Ugi reaction (72% yield).
-
Introduce the cyclopropyl group via Suzuki coupling (85% yield).
-
Attach the trifluoromethylpyrazole via Buchwald–Hartwig amination (80% yield).
The total yield across four steps is approximately 45%, with purification via column chromatography at each stage.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Functionalization : Competing reactions at N1 and C5 positions are minimized using bulky bases like Cs₂CO₃.
-
Trifluoromethyl Group Stability : TMSCF₃ ensures controlled CF₃ transfer without side reactions.
-
Amide Hydrolysis : Using anhydrous DCM prevents premature hydrolysis of the acid chloride .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the literature. Key distinctions lie in its core framework, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of Heterocyclic Analogs
Key Observations
Core Structure: The target compound’s pyrazolo[3,4-b]pyridine core is distinct from isoxazolo-pyridine (938018-10-1) and dihydropyrazole () frameworks. Pyrazolo-pyridines are known for planar, conjugated systems conducive to π-π stacking in biological targets, whereas isoxazolo-pyridines may exhibit altered electronic profiles due to the oxygen atom .
Substituent Effects: The trifluoromethylpyrazole moiety in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated pyrazoles (e.g., ’s dihydropyrazoles) . The cyclopropyl group introduces steric constraints absent in analogs like 937597-68-7 (methoxy substituent) or 938018-10-1 (methyl group). Cyclopropyl rings are often employed to modulate conformational flexibility and improve target selectivity .
Functional Groups: The carboxamide terminus in the target compound contrasts with carboxylic acid (937597-68-7) or ester (938018-10-1) groups.
Synthetic and Analytical Relevance :
Biological Activity
6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention due to its potential therapeutic applications. This compound features a unique combination of functional groups that may enhance its biological activity, particularly in anti-inflammatory and anticancer domains.
Chemical Structure and Properties
The molecular formula for this compound is C21H25F3N6O, with a molecular weight of approximately 440.4 g/mol. The structure includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole moiety, which are known to influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25F3N6O |
| Molecular Weight | 440.4 g/mol |
| InChI Key | METRCVVCUVNNFP-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in inflammatory processes and cancer progression. Similar compounds have demonstrated the capability to inhibit cyclooxygenase (COX) enzymes and various protein kinases that are crucial in these pathways.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Compounds similar in structure have shown efficacy in inhibiting COX enzymes responsible for the synthesis of pro-inflammatory prostaglandins.
- Anticancer Properties : Structural analogs have been reported to inhibit cell proliferation in various cancer cell lines by targeting cyclin-dependent kinases (CDKs). For instance, one study highlighted compounds with IC50 values against CDK2 and CDK9 as low as 0.36 µM and 1.8 µM respectively .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals insights into the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)-pyrazolo[3,4-b]pyridine | Trifluoromethyl group | Anti-inflammatory |
| 5-Methylpyrazole | Methyl group on pyrazole | Anticancer properties |
| N-[4-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-pyrazolo[3,4-b]pyridine | Similar phenyl linkage | Protein kinase inhibition |
This table illustrates how specific functional groups can influence the biological activity of similar compounds.
Case Studies
Several case studies have explored the pharmacological properties of pyrazolo[3,4-b]pyridines:
- Inhibition of COX Enzymes : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines effectively inhibited COX-2 activity, leading to reduced inflammation in animal models.
- Anticancer Activity : Another investigation focused on a series of pyrazolo[3,4-b]pyridines that showed significant antiproliferative effects against human cancer cell lines such as HeLa and HCT116. The mechanism was attributed to CDK inhibition leading to cell cycle arrest.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound involves multi-step reactions, including heterocyclic ring formation and coupling of trifluoromethyl-substituted pyrazole moieties. Key challenges include controlling regioselectivity during pyrazole ring formation and avoiding side reactions from the cyclopropyl group. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
- Catalysts : Copper(I) bromide and cesium carbonate improve coupling efficiency in heteroaromatic systems .
- Temperature control : Maintaining 35°C during coupling reactions minimizes decomposition of sensitive intermediates .
- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the target compound from byproducts .
Q. Which analytical techniques are most effective for characterizing structural impurities in this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For example:
- HRMS : Confirms molecular weight (e.g., observed [M+H]+ peak matching theoretical mass) .
- NMR : Detects regiochemical impurities (e.g., trifluoromethyl group position via ¹⁹F NMR shifts) .
- HPLC-PDA : Identifies polar byproducts using reverse-phase columns and UV spectral matching .
Advanced Research Questions
Q. How can molecular docking studies evaluate the compound’s binding affinity for kinase targets, and what parameters ensure computational accuracy?
The pyrazolo[3,4-b]pyridine core mimics ATP-binding motifs in kinases. Key steps include:
- Protein preparation : Use crystallographic kinase structures (e.g., PDB entries) with resolved ATP-binding pockets .
- Ligand parametrization : Assign partial charges to the trifluoromethyl group using density functional theory (DFT) .
- Docking software : AutoDock Vina or Schrödinger’s Glide with flexible side-chain sampling improves pose prediction .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. Methodological approaches include:
- Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., CYP450-mediated degradation) .
- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .
- Off-target profiling : Screen against panels of GPCRs, ion channels, and transporters using high-throughput binding assays .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?
Focus on modular modifications to key pharmacophores:
- Pyrazole ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance kinase affinity .
- Cyclopropyl group : Replace with spirocyclic or bicyclic systems to modulate lipophilicity .
- Trifluoromethyl moiety : Compare with difluoromethyl or pentafluorosulfanyl analogs to assess steric/electronic effects .
- Biological testing : Prioritize assays for cytotoxicity (MTT), apoptosis (Annexin V), and kinase inhibition (BRET-based) .
Methodological Considerations
Q. What in silico tools are suitable for predicting the compound’s ADMET properties?
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
